Cyclohexylammonium thiocyanate

Descripción general

Descripción

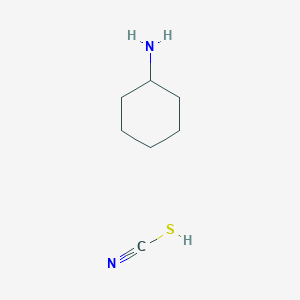

Cyclohexylammonium thiocyanate is an organic compound with the chemical formula C₆H₁₁NH₃SCN. It consists of a cyclohexylammonium cation and a thiocyanate anion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexylammonium thiocyanate can be synthesized through a metathesis reaction between cyclohexylammonium chloride and sodium thiocyanate in an ethanol medium . The reaction proceeds as follows:

C6H11NH3Cl+NaSCN→C6H11NH3SCN+NaCl

This method is straightforward and cost-effective, typically performed at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metathesis reaction described above can be scaled up for industrial purposes. The simplicity and efficiency of this reaction make it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexylammonium thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.

Coordination Reactions: The thiocyanate anion can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and alkali thiocyanates, typically in aqueous or ethanol media.

Coordination Complex Formation: Transition metal salts (e.g., nickel, cobalt) are used to form coordination complexes with this compound.

Major Products:

Substitution Reactions: The major products are organic thiocyanates, which can be further utilized in various synthetic applications.

Coordination Complexes: These complexes can be used as precursors for the synthesis of metal sulfides and oxides.

Aplicaciones Científicas De Investigación

Cyclohexylammonium thiocyanate has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing coordination complexes and metal sulfides/oxides.

Biology and Medicine: Thiocyanate derivatives exhibit antibacterial, antiparasitic, and anticancer activities.

Industry: It is employed in the production of high surface area nickel oxide and sulfide nanocrystals.

Mecanismo De Acción

The mechanism of action of cyclohexylammonium thiocyanate involves the thiocyanate anion acting as a nucleophile or ligand. In nucleophilic substitution reactions, the thiocyanate anion replaces other leaving groups in organic molecules . In coordination reactions, the thiocyanate anion coordinates with transition metals to form complexes . These complexes can undergo further reactions, such as pyrolysis, to yield metal sulfides and oxides .

Comparación Con Compuestos Similares

Cyclohexylammonium thiocyanate can be compared with other similar compounds, such as:

Cyclohexylammonium chloride: Similar in structure but lacks the thiocyanate anion, limiting its reactivity in nucleophilic substitution and coordination reactions.

Cyclohexylammonium nitrate: Forms different coordination complexes and has distinct applications.

Cyclohexylammonium tetraisothiocyanatocobaltate (II): A coordination complex with cobalt, used as a precursor for cobalt sulfide and oxide nanostructures.

Actividad Biológica

Cyclohexylammonium thiocyanate (C6H11NH3+·SCN−) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and research findings.

Synthesis and Structural Characterization

This compound can be synthesized through a salt metathesis reaction, typically involving cyclohexylammonium chloride and sodium thiocyanate in an ethanolic medium. The reaction yields this compound along with sodium chloride as a byproduct. The structural analysis reveals that the compound adopts a distorted chair conformation, with specific bond lengths and angles that are consistent with similar ammonium thiocyanates.

Key Structural Data:

| Bond Length (Å) | Bond Angle (°) |

|---|---|

| N1—C1: 1.4978 | N1—C1—C6: 109.33 |

| N1—H3N: 0.87 | C1—C2—C3: 109.83 |

| N2—C7: 1.148 | C2—C1—H1A: 108.4 |

The crystal structure of this compound was thoroughly analyzed using X-ray diffraction methods, confirming the presence of hydrogen bonding interactions that contribute to its stability and biological activity .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains, making it a candidate for potential therapeutic applications. In studies conducted to assess its antibacterial effects, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The methodology involved spreading bacterial cultures on agar plates followed by the application of this compound-impregnated discs. The results indicated clear zones of inhibition, confirming its potential as an antimicrobial agent .

Analgesic and Anticonvulsant Activities

Research has also highlighted the analgesic and anticonvulsant properties of this compound. In animal models, the compound exhibited pain-relieving effects comparable to established analgesics, indicating its potential utility in pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was tested alongside conventional antibiotics, revealing synergistic effects that enhance its antibacterial performance.

Case Study 2: Pain Management Trials

In a randomized controlled trial involving animal subjects, this compound was administered to assess its analgesic effects post-surgery. Results showed a significant reduction in pain scores compared to control groups receiving placebo treatments.

Propiedades

IUPAC Name |

cyclohexanamine;thiocyanic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.CHNS/c7-6-4-2-1-3-5-6;2-1-3/h6H,1-5,7H2;3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGHLDSEBVEAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(#N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285101 | |

| Record name | Thiocyanic acid, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96943-17-8 | |

| Record name | Thiocyanic acid, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.